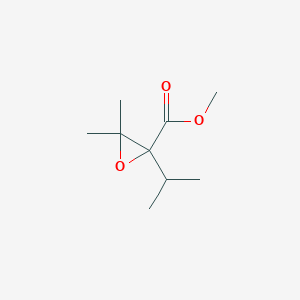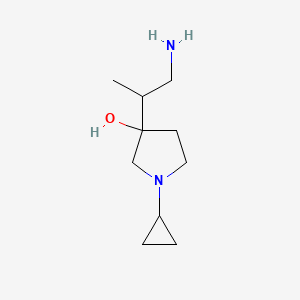
Sodium 1-methyl-1H-imidazole-4-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-methyl-1H-imidazole-4-sulfinate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a sulfinic acid group attached to the imidazole ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-methyl-1H-imidazole-4-sulfinate typically involves the sulfonation of 1-methyl-1H-imidazole. One common method includes the reaction of 1-methyl-1H-imidazole with sulfur dioxide and an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an aqueous medium, and the resulting sulfinic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically isolated through crystallization or precipitation methods.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-methyl-1H-imidazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfinic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Sodium 1-methyl-1H-imidazole-4-sulfonate.
Reduction: Sodium 1-methyl-1H-imidazole-4-sulfide.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 1-methyl-1H-imidazole-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonated imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals, dyes, and catalysts.
Mecanismo De Acción
The mechanism of action of Sodium 1-methyl-1H-imidazole-4-sulfinate involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and antifungal effects. The imidazole ring can also interact with metal ions, potentially affecting metalloproteins and enzymes.
Comparación Con Compuestos Similares
Sodium 1H-imidazole-4-sulfinate: Similar structure but lacks the methyl group at the 1-position.
Sodium 1-methyl-1H-imidazole-4-sulfonate: Oxidized form with a sulfonic acid group instead of a sulfinic acid group.
Sodium 1-methyl-1H-imidazole-4-sulfide: Reduced form with a sulfide group instead of a sulfinic acid group.
Uniqueness: Sodium 1-methyl-1H-imidazole-4-sulfinate is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to its oxidized or reduced counterparts. This reactivity makes it a valuable reagent in organic synthesis and a subject of interest in biological and medicinal research.
Propiedades
Fórmula molecular |
C4H5N2NaO2S |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
sodium;1-methylimidazole-4-sulfinate |
InChI |
InChI=1S/C4H6N2O2S.Na/c1-6-2-4(5-3-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |
Clave InChI |
YKBSJEGJFBUVPO-UHFFFAOYSA-M |
SMILES canónico |
CN1C=C(N=C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


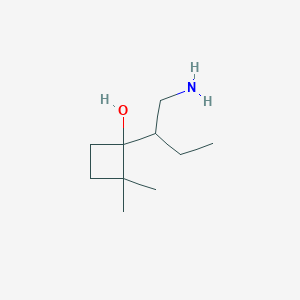
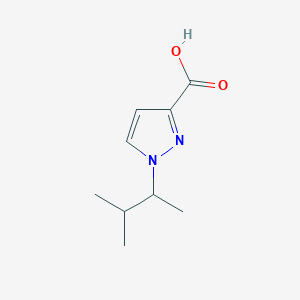
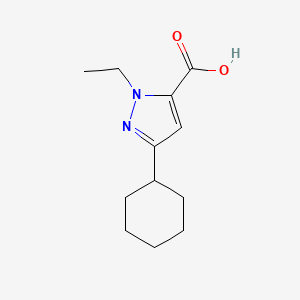


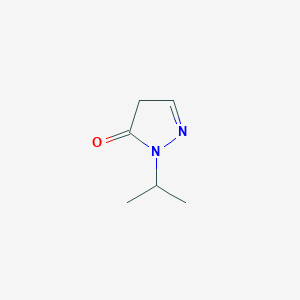

![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)

